molecular formula C20H11ClO5 B5730589 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate

6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate

Cat. No. B5730589
M. Wt: 366.7 g/mol
InChI Key: UYBMDRQAISRBHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate, also known as CF, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate has been found to inhibit the activity of proteins such as Akt, ERK, and NF-κB, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate has been found to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and DNA damage, and to increase the activity of antioxidant enzymes. 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate has also been found to modulate the expression of genes involved in cell cycle regulation, apoptosis, and angiogenesis.

Advantages and Limitations for Lab Experiments

6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate has several advantages for lab experiments, including its high solubility in water and its low toxicity. However, 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate is also relatively expensive and may not be readily available in some laboratories.

Future Directions

There are several potential future directions for research on 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate. One area of interest is the development of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate-based drugs for the treatment of cancer and other diseases. Another area of interest is the elucidation of the mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate and the identification of its molecular targets. Additionally, further studies are needed to determine the optimal dosage and administration of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate for various applications.
In conclusion, 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate is a synthetic compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate has the potential to yield important insights into its biological activity and therapeutic potential.

Synthesis Methods

6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate is synthesized through a multistep process that involves the condensation of 4-phenylcoumarin and 2-furoic acid, followed by chlorination and esterification. The final product is obtained through purification and crystallization.

Scientific Research Applications

6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

(6-chloro-2-oxo-4-phenylchromen-7-yl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClO5/c21-15-9-14-13(12-5-2-1-3-6-12)10-19(22)25-17(14)11-18(15)26-20(23)16-7-4-8-24-16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBMDRQAISRBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate

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